molecular formula C20H22N4O2 B15079109 3-(1H-Benzimidazol-1-YL)-N'-(1-(4-ethoxyphenyl)ethylidene)propanohydrazide

3-(1H-Benzimidazol-1-YL)-N'-(1-(4-ethoxyphenyl)ethylidene)propanohydrazide

Cat. No.: B15079109
M. Wt: 350.4 g/mol
InChI Key: SSVGVCRKAIANQJ-PXLXIMEGSA-N
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Description

3-(1H-Benzimidazol-1-YL)-N’-(1-(4-ethoxyphenyl)ethylidene)propanohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzimidazole ring, a hydrazide group, and an ethoxyphenyl moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Benzimidazol-1-YL)-N’-(1-(4-ethoxyphenyl)ethylidene)propanohydrazide typically involves multiple steps, starting with the preparation of the benzimidazole core. The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The next step involves the formation of the hydrazide group, which can be achieved by reacting the benzimidazole derivative with hydrazine hydrate. Finally, the ethoxyphenyl moiety is introduced through a condensation reaction with an appropriate aldehyde or ketone under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Benzimidazol-1-YL)-N’-(1-(4-ethoxyphenyl)ethylidene)propanohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents or polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives.

Scientific Research Applications

3-(1H-Benzimidazol-1-YL)-N’-(1-(4-ethoxyphenyl)ethylidene)propanohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(1H-Benzimidazol-1-YL)-N’-(1-(4-ethoxyphenyl)ethylidene)propanohydrazide involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzyme active sites, inhibiting their activity. The hydrazide group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The ethoxyphenyl moiety can interact with hydrophobic pockets in proteins, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds share a similar benzimidazole core but differ in their functional groups and overall structure.

    1H-benzimidazol-1-yl(3-iodo-4-methoxyphenyl)methanone: This compound has a similar benzimidazole ring but features different substituents.

Uniqueness

3-(1H-Benzimidazol-1-YL)-N’-(1-(4-ethoxyphenyl)ethylidene)propanohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C20H22N4O2

Molecular Weight

350.4 g/mol

IUPAC Name

3-(benzimidazol-1-yl)-N-[(E)-1-(4-ethoxyphenyl)ethylideneamino]propanamide

InChI

InChI=1S/C20H22N4O2/c1-3-26-17-10-8-16(9-11-17)15(2)22-23-20(25)12-13-24-14-21-18-6-4-5-7-19(18)24/h4-11,14H,3,12-13H2,1-2H3,(H,23,25)/b22-15+

InChI Key

SSVGVCRKAIANQJ-PXLXIMEGSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C(=N/NC(=O)CCN2C=NC3=CC=CC=C32)/C

Canonical SMILES

CCOC1=CC=C(C=C1)C(=NNC(=O)CCN2C=NC3=CC=CC=C32)C

Origin of Product

United States

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